N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol
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Overview
Description
N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines a benzothiepin core with a trinitrophenol moiety, making it an interesting subject for research in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiepin core, introduction of the methylsulfonyl and oxo groups, and subsequent attachment of the ethane-1,2-diamine and trinitrophenol moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzob
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for the treatment of various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol include other benzothiepin derivatives and trinitrophenol-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol apart is its unique combination of functional groups and structural features
Properties
CAS No. |
74667-87-1 |
---|---|
Molecular Formula |
C29H26N8O17S2 |
Molecular Weight |
822.7 g/mol |
IUPAC Name |
N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H20N2O3S2.2C6H3N3O7/c1-24(21,22)13-6-7-17-14(11-13)15(19-9-8-18)10-12-4-2-3-5-16(12)23(17)20;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7,11,15,19H,8-10,18H2,1H3;2*1-2,10H |
InChI Key |
IIGSPFLLXYVKTG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3CC2NCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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